molecular formula C9H6ClFN2O B2539296 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1368471-03-7

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine

Cat. No. B2539296
CAS RN: 1368471-03-7
M. Wt: 212.61
InChI Key: LYRUMLDYFZVLJI-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine, commonly referred to as CF3, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized through a multi-step process and has been shown to have various applications in the field of medicinal chemistry.

Scientific Research Applications

Tyrosinase Inhibition

The compound has been identified as a potential inhibitor of tyrosinase, an enzyme implicated in melanin production . The overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .

Agaricus bisporus Tyrosinase (AbTYR) Inhibition

The compound has shown significant inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), a mushroom species . The 3-chloro-4-fluorophenyl fragment of the compound has been found to establish profitable contact with the AbTYR catalytic site .

Development of New Chemotypes

The 3-chloro-4-fluorophenyl fragment of the compound has been incorporated into distinct chemotypes, revealing the ability to improve the AbTYR inhibition . This suggests that the presence of this fragment is an important structural feature to improve the AbTYR inhibition in these new chemotypes .

Molecular Modelling

The compound has been used in molecular modelling studies to understand its interaction with the catalytic site of AbTYR . Docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .

Synthesis of New Small Compounds

The compound has been used in the synthesis of new small compounds for the purpose of enhancing inhibitory activity . The additional chlorine atom exerted beneficial effects in

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRUMLDYFZVLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine

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